Optical Rotation Distinguishes Epimers
The L-glycero-α-D-manno-heptopyranosyl-(1→6)-D-glucopyranose (CAS 136337-35-4) exhibits a specific optical rotation that differs from its D-glycero epimer. The original synthesis paper reports the specific rotation value for the L-glycero isomer [1]. In contrast, the D-glycero isomer (D-glycero-α-D-manno-heptopyranosyl-(1→6)-β-D-glucopyranose, CHEBI:60563) possesses its own distinct optical rotation, enabling unambiguous stereochemical assignment by polarimetry and serving as a key identity criterion during procurement and lot release.
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]D reported in the primary synthesis (Carbohydr Res 1991;215:337-344); exact value accessible in the full text [1] |
| Comparator Or Baseline | D-glycero-α-D-manno-heptopyranosyl-(1→6)-β-D-glucopyranose (CHEBI:60563): distinct [α]D value (experimental data available in Ahmed et al. 1997 and ChEBI database) [2] |
| Quantified Difference | Different sign and/or magnitude of [α]D reflecting opposite configuration at the heptose C-6′ stereocenter |
| Conditions | Polarimetry in aqueous solution at ambient temperature, as per standard carbohydrate characterization protocols |
Why This Matters
A defined optical rotation value allows procurement officers and researchers to verify stereochemical identity upon receipt, preventing costly experimental failures caused by epimer contamination.
- [1] Tacken A, et al. The synthesis and characterisation of 6-O-L-glycero-α-D-manno-heptopyranosyl-D-glucopyranose. Carbohydr Res. 1991;215(2):337-344. doi:10.1016/0008-6215(91)84032-A. View Source
- [2] ChEBI. D-alpha-D-Hepp-(1->6)-beta-D-Glcp (CHEBI:60563). European Bioinformatics Institute. View Source
